3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)14-6-9-23-17(12-14)26-15-7-10-24(13-15)18(25)8-11-27-16-4-2-1-3-5-16/h1-6,9,12,15H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYDVFFGNFPSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions One common approach starts with the preparation of the pyrrolidine intermediate, which is then functionalized with the trifluoromethyl-substituted pyridine
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization and validation.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
Antiviral Activity
Studies have shown that compounds similar to 3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can inhibit viral replication. For instance, modifications to the structure have been explored to enhance binding affinity to viral RNA-dependent RNA polymerase, which is crucial for the replication of viruses such as influenza .
Anticancer Properties
The compound has shown promise as a cytotoxic agent against cancer cell lines. In vitro studies demonstrated significant antiproliferative activity against human breast cancer cells (MCF-7), with some derivatives exhibiting IC50 values lower than those of established chemotherapy agents like Tamoxifen . The mechanism of action may involve apoptosis induction and modulation of apoptotic pathways.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- Study on Antiviral Activity : A study focusing on the inhibition of PA-PB1 heterodimerization in influenza A virus polymerase reported that similar compounds significantly disrupted viral replication mechanisms .
- Cytotoxicity Evaluation : In another investigation, a series of phenylthio derivatives were synthesized and tested against various cancer cell lines, revealing potent cytotoxic effects and establishing a structure–activity relationship that highlights the importance of specific functional groups .
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyridine/Pyrrolidine Scaffolds
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations
- Pyrrolidine vs.
- Trifluoromethyl Pyridine Position : The 4-CF₃ substitution on pyridine in the target compound vs. 3-Cl-5-CF₃ in could modulate electron density and steric hindrance, affecting receptor binding or solubility.
- Thioether Groups : The phenylthio group in the target compound is more lipophilic than the thiophen-thio group in , which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
The compound 3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one (CAS Number: 2034318-89-1) is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.4 g/mol. Its structure features a trifluoromethyl pyridine moiety, which is known for enhancing lipophilicity and bioactivity in drug design.
Research indicates that compounds similar to This compound often interact with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in critical signaling pathways, such as protein kinases.
- Receptor Modulation : It has been suggested that derivatives with similar structures can act as modulators of neurotransmitter receptors, which could influence neuroprotective mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, research has shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating a promising avenue for cancer therapy .
Neuroprotective Effects
In vitro studies have demonstrated that related compounds can protect neuronal cells from apoptosis induced by neurotoxic agents. For example, a study involving organotypic hippocampal slices showed that certain derivatives could prevent cell death and maintain kinase activity critical for neuronal survival .
Case Studies and Research Findings
Q & A
Q. Q1: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A plausible approach involves:
Pyridine-pyrrolidine linkage : React 4-(trifluoromethyl)pyridin-2-ol with a pyrrolidine derivative (e.g., 3-chloropyrrolidine) under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidinyloxy-pyridine intermediate.
Ketone formation : Introduce the propan-1-one moiety using a Friedel-Crafts acylation or coupling with a thioether-containing propionyl chloride.
Thioether incorporation : Attach the phenylthio group via a thiol-alkylation reaction using phenylthiol and a mild oxidant (e.g., iodine).
Optimization : Use high-resolution LC-MS to monitor intermediate purity and adjust reaction times/temperatures. For example, ethanol and piperidine at 0–5°C for 2 hours can improve yield in analogous pyrrolidine-based syntheses .
Structural Confirmation
Q. Q2: Which analytical techniques are most effective for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and phenylthio groups).
- X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated for structurally similar pyrrolidine-pyrimidine hybrids .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (±5 ppm accuracy).
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Safety and Handling
Q. Q3: What safety protocols should be followed when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors, especially during reactions involving volatile solvents (e.g., DMF).
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent degradation.
Advanced Experimental Design
Q. Q4: How can researchers design a robust study to investigate this compound’s biological activity?
Answer: Adopt a split-plot randomized block design to account for variables like concentration, cell type, and exposure time:
- Primary variables : Dose-response curves (e.g., IC₅₀ determination in cancer cell lines).
- Controls : Include positive (e.g., doxorubicin) and vehicle controls (DMSO).
- Replicates : Use ≥3 biological replicates per condition to ensure statistical power .
- Endpoint assays : Combine MTT (viability) and flow cytometry (apoptosis) for cross-validation.
Data Contradiction Analysis
Q. Q5: How should conflicting results in solubility or bioactivity data be resolved?
Answer:
- Solubility discrepancies : Test in multiple solvents (e.g., DMSO, PBS, ethanol) using dynamic light scattering (DLS) to detect aggregation.
- Bioactivity variability : Validate assay conditions (e.g., pH, serum content) and confirm compound stability via HPLC .
- Theoretical alignment : Cross-reference results with computational predictions (e.g., LogP for solubility; molecular docking for target affinity) .
Structure-Activity Relationship (SAR) Studies
Q. Q6: What strategies are effective for elucidating the SAR of this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methyl groups) and test activity .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding with the pyrrolidine oxygen).
- In vitro profiling : Compare inhibition rates across enzyme isoforms (e.g., kinase panels) to pinpoint selectivity determinants.
Crystallization Challenges
Q. Q7: How can crystallization conditions be optimized for X-ray analysis?
Answer:
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) to induce slow nucleation.
- Temperature gradient : Gradually cool from 40°C to 4°C to enhance crystal quality.
- Additives : Introduce small ions (e.g., Mg²⁺) to stabilize lattice formation, as shown for similar heterocycles .
Mechanistic Studies
Q. Q8: What methodologies are suitable for probing the compound’s reaction mechanism?
Answer:
- Isotopic labeling : Use ¹⁸O or deuterated reagents to track reaction pathways via MS/MS.
- DFT calculations : Simulate transition states and intermediates with Gaussian software to validate proposed mechanisms.
- Kinetic profiling : Conduct time-resolved NMR to monitor intermediate formation .
Stability Profiling
Q. Q9: How can researchers assess the compound’s stability under varying conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), light (UV-Vis), and acidic/basic buffers (pH 1–13) for 24–72 hours.
- Analytical monitoring : Quantify degradation products via UPLC-PDA at 254 nm .
- Arrhenius modeling : Predict shelf life by correlating degradation rates with temperature.
Theoretical Framework Integration
Q. Q10: How can existing theories guide research on this compound’s pharmacological potential?
Answer:
- Target hypothesis : Link to kinase inhibition models (e.g., ATP-binding site competition) based on pyridine-pyrrolidine scaffolds .
- ADME prediction : Apply Lipinski’s Rule of Five and CYP450 interaction databases to prioritize analogs with favorable pharmacokinetics.
- Pathway analysis : Use KEGG or Reactome to map potential biological pathways affected by the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
